
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide
概要
説明
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is an organosilane compound that features both silane and amide functional groups. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications. The presence of the triethoxysilyl group allows it to participate in silanization reactions, which are crucial for surface modification and adhesion promotion.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide typically involves the reaction of 3-aminopropyltriethoxysilane with 4-hydroxybutyric acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxysilyl group. The process generally involves the following steps:
Reaction Setup: The reactants are dissolved in an appropriate solvent, such as toluene or tetrahydrofuran.
Reaction Conditions: The mixture is heated to a temperature range of 60-80°C and stirred for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to remove any unreacted starting materials and by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. Additionally, large-scale purification methods, such as crystallization and solvent extraction, are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed in the presence of water, leading to the formation of silanol groups.
Condensation: The silanol groups formed from hydrolysis can further condense to form siloxane bonds, which are essential for cross-linking and network formation.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of a catalyst, such as hydrochloric acid or acetic acid, at room temperature.
Condensation: Often facilitated by heating the reaction mixture to 100-150°C in the presence of a catalyst, such as titanium isopropoxide.
Substitution: Requires the use of nucleophiles, such as amines or alcohols, under mild heating conditions.
Major Products
Siloxane Networks: Formed through the condensation of silanol groups.
Functionalized Amides: Resulting from nucleophilic substitution reactions at the amide group.
科学的研究の応用
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide has a wide range of applications in scientific research, including:
Surface Modification: Used to functionalize surfaces of materials, such as glass, metals, and polymers, to enhance adhesion and compatibility.
Bioconjugation: Employed in the attachment of biomolecules to surfaces for biosensor and diagnostic applications.
Nanotechnology: Utilized in the synthesis of hybrid nanomaterials with improved mechanical and thermal properties.
Catalysis: Acts as a ligand in the preparation of catalysts for various organic transformations.
Drug Delivery: Explored for its potential in the development of targeted drug delivery systems due to its ability to form stable bonds with biological molecules.
作用機序
The mechanism of action of N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide involves the formation of strong covalent bonds with both organic and inorganic substrates. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. These bonds are responsible for the compound’s ability to enhance adhesion and compatibility with various materials. Additionally, the amide group can interact with biological molecules through hydrogen bonding and electrostatic interactions, making it useful in bioconjugation and drug delivery applications.
類似化合物との比較
Similar Compounds
- N-(3-Triethoxysilylpropyl)gluconamide
- 3-(Triethoxysilyl)propyl isocyanate
- Bis[3-(triethoxysilyl)propyl]tetrasulfide
Uniqueness
N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide is unique due to the presence of both silane and amide functional groups, which allows it to participate in a wide range of chemical reactions and form strong bonds with diverse substrates. This dual functionality makes it particularly valuable in applications requiring surface modification, bioconjugation, and the synthesis of hybrid materials.
特性
IUPAC Name |
4-hydroxy-N-(3-triethoxysilylpropyl)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29NO5Si/c1-4-17-20(18-5-2,19-6-3)12-8-10-14-13(16)9-7-11-15/h15H,4-12H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDAMFXBOUOVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)CCCO)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29NO5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
186543-03-3 | |
| Record name | N-(3-Triethoxysilylpropyl)-4-hydroxybutyramide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-4-oxo-10-oxa-3-aza-tricyclo[5.2.1.0*1,5*]dec-8-ene-6-carboxylic acid](/img/structure/B62095.png)

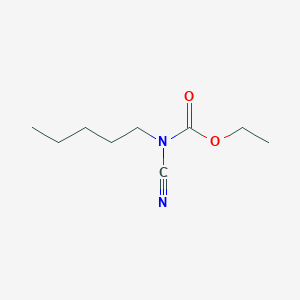
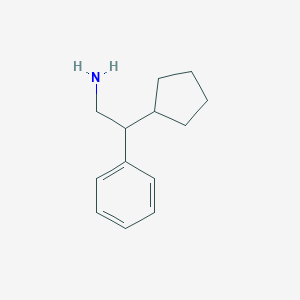

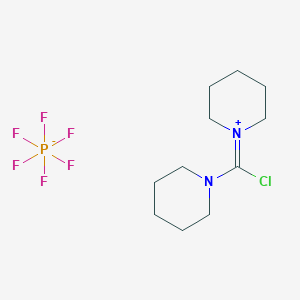
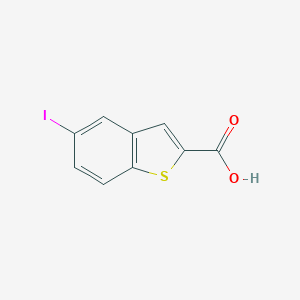



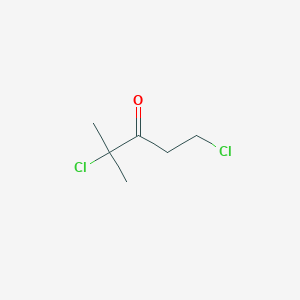

![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
![Carbamic acid, [1-formyl-2-(methylthio)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B62128.png)
